molecular formula C11H14N2O2 B7544083 1-(4-Acetylphenyl)-3-ethylurea

1-(4-Acetylphenyl)-3-ethylurea

Cat. No.: B7544083
M. Wt: 206.24 g/mol
InChI Key: NFOPSQHXHGGAMC-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-ethylurea is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a urea core functionalized with a 4-acetylphenyl group and an ethyl moiety. The acetyl group provides a potential site for further chemical derivatization, making this compound a valuable building block for synthesizing more complex molecules, such as functionalized imidazoles . Urea derivatives are a significant class of compounds in pharmaceutical research due to their diverse biological activities . Specifically, N-aryl-N'-alkylurea analogs have been investigated as potential antiproliferative agents. Some related compounds have shown mechanisms of action that involve disrupting microtubule assembly, which is a target in anticancer drug development . Researchers utilize this compound strictly in laboratory settings for exploratory studies. It is supplied as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult the relevant safety data sheets and conduct all necessary analytical characterizations, such as NMR and mass spectrometry, to confirm the identity and purity of the compound for their specific application.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-12-11(15)13-10-6-4-9(5-7-10)8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOPSQHXHGGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a two-step mechanism:

  • Nucleophilic attack : Ethylamine attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

  • Proton transfer and rearrangement : The intermediate collapses to release a proton, yielding the urea product.

A stoichiometric ratio of 1:1 for 4-acetylphenyl isocyanate to ethylamine is typically employed. However, excess ethylamine (1.05–1.1 equivalents) is sometimes used to drive the reaction to completion, particularly in non-polar solvents.

Experimental Protocol

A representative procedure from recent literature involves the following steps:

  • Dissolve 4-acetylphenyl isocyanate (1.1 equiv) in anhydrous dichloromethane under nitrogen.

  • Add ethylamine (1.0 equiv) dropwise at 0°C.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the precipitated product and wash with diethyl ether.

Key parameters :

  • Solvent: Dichloromethane (polar aprotic) enhances reaction rate compared to ethers.

  • Temperature: Room temperature prevents side reactions like oligomerization.

  • Yield: 71–76% based on isolated product.

Table 1: Optimization of Isocyanate-Amine Reaction

ParameterOptimal RangeEffect on Yield
SolventDCM > THF > Ether+15% in DCM
Temperature20–25°C±5% variance
Reaction Time18–24 hoursMax at 24h
Stoichiometry1:1.05 (iso:amine)Prevents excess

Alternative Route via Carbamate Aminolysis

Patent literature describes a novel approach using phenyl carbamates as precursors, reacting with amines in dimethyl sulfoxide (DMSO). This method avoids handling volatile isocyanates and improves safety profiles.

Synthetic Pathway

  • Carbamate formation : 4-Acetylphenyl chloroformate reacts with ethanol to form ethyl (4-acetylphenyl)carbamate.

  • Aminolysis : The carbamate undergoes nucleophilic attack by ethylamine in DMSO:

    R-O-C(=O)-NH2+C2H5NH2R-NH-C(=O)-NH-C2H5+ROH\text{R-O-C(=O)-NH}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{R-NH-C(=O)-NH-C}_2\text{H}_5 + \text{ROH}

    The reaction proceeds via a tetrahedral intermediate stabilized by DMSO’s polar aprotic nature.

Advantages and Limitations

Advantages :

  • Eliminates isocyanate handling hazards

  • Higher functional group tolerance

Limitations :

  • Requires elevated temperatures (60–80°C)

  • Longer reaction times (48–72 hours)

Table 2: Carbamate vs. Isocyanate Routes

MetricIsocyanate MethodCarbamate Method
Yield71–76%65–68%
Reaction Time24h72h
SafetyModerateHigh
Byproduct Formation<5%10–12%

Catalytic Approaches and Green Chemistry

Emerging trends emphasize solvent-free and catalytic methods. A 2023 study demonstrated urea synthesis using lysine-functionalized carbon quantum dots (Lys-CQDs) in deep eutectic solvents.

Protocol Highlights

  • Catalyst : Lys-CQDs (10 wt%)

  • Solvent : Choline chloride-urea DES

  • Conditions : 60°C, 6 hours

  • Yield : 68% (compared to 71% in DCM)

While this method reduces organic solvent use, scalability remains challenging due to catalyst recovery issues.

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages over batch processes:

Flow Chemistry Parameters

  • Residence time : 30 minutes

  • Temperature : 50°C

  • Pressure : 3 bar

  • Yield : 73% with 99% conversion

Pilot-scale data indicate a 40% reduction in production costs compared to batch methods .

Chemical Reactions Analysis

NMR and Mass Spectrometry

  • ¹H NMR (DMSO-d₆) : Signals at δ 2.51 ppm (s, 3H, acetyl CH₃), δ 1.12 ppm (t, 3H, ethyl CH₃), and δ 3.25 ppm (q, 2H, ethyl CH₂) .

  • ¹³C NMR : Peaks at δ 196.8 (C=O acetyl), δ 154.1 (urea C=O), and δ 26.8 (ethyl CH₂) .

  • HRMS : [M + H]⁺ calculated for C₁₁H₁₄N₂O₂: 223.1083; observed: 223.1087 .

Crystallinity and Stability

  • Crystallizes in methanol/ethyl acetate (1:1) with a melting point of 192–193°C .

  • Stable under nitrogen but hydrolyzes slowly in acidic/basic aqueous conditions .

Derivatization Pathways

1-(4-Acetylphenyl)-3-ethylurea serves as a precursor for:

  • Thiourea analogs : Reacts with Lawesson’s reagent to replace urea oxygen with sulfur .

  • Triazine conjugates : Couples with cyanuric chloride to form chlorotriazine derivatives (e.g., compound 6 in ).

Biological Activity

  • Inhibits α-synuclein and tau protein aggregation at IC₅₀ = 12.5–50 μM, comparable to benzothiazole-urea hybrids .

  • Anti-oligomerization efficacy confirmed via thioflavin-T (ThT) assays and TEM .

Comparative Analysis with Structural Analogs

Table 2: Antiaggregation activity of urea derivatives

CompoundTarget ProteinIC₅₀ (μM)Efficacy vs. ControlSource
This compoundα-Synuclein2585% inhibition
Benzothiazole-urea hybridTau12.592% inhibition

Key trends:

  • Bulky aromatic substituents (e.g., benzothiazole) enhance tau inhibition .

  • Ethyl groups optimize solubility without compromising activity .

Scientific Research Applications

Medicinal Chemistry

1-(4-Acetylphenyl)-3-ethylurea has shown promise as a lead compound in drug development, particularly for neurodegenerative diseases. Research indicates that urea derivatives can inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's.

  • Case Study : A study evaluated the antiaggregation activity of various urea derivatives, including this compound, demonstrating its effectiveness in reducing α-synuclein oligomerization in vitro. The compound exhibited a dose-dependent reduction in oligomer formation, suggesting its potential as a therapeutic agent targeting neurodegenerative conditions .

Biological Studies

The compound has been investigated for its biological activity, particularly its interaction with proteins involved in neurodegenerative diseases.

  • Case Study : In a study assessing the effect of urea-based compounds on tau protein aggregation, this compound was found to significantly inhibit tau oligomerization in cellular models. This suggests that such compounds could serve as scaffolds for developing drugs aimed at preventing or treating tauopathies .

Materials Science

Due to its unique chemical structure, this compound can also be utilized in materials science. Its properties make it suitable for creating polymers with specific thermal and mechanical characteristics.

  • Application Example : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength, making it valuable in the production of advanced materials for industrial applications.

Data Table: Summary of Research Findings

Application AreaCompound TestedKey FindingsReference
Medicinal ChemistryThis compoundReduced α-synuclein oligomerization in vitro
Biological StudiesUrea derivativesInhibited tau protein aggregation in cellular models
Materials SciencePolymer compositesEnhanced thermal stability and mechanical propertiesN/A

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ethylurea moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-pyridinyl)urea

  • Key Differences : Replaces the acetyl and ethyl groups with a chlorophenyl and pyridinyl moiety.
  • The pyridinyl group introduces basicity, altering solubility and bioavailability .

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)

  • Key Differences : Features a trifluoromethyl and hydroxyl group.
  • Implications : The trifluoromethyl group increases lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding, enhancing target affinity .

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

  • Key Differences : Ethyl and fluorine substituents on phenyl rings.

Pharmacological Analogs

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives

  • Key Features : Incorporates a pyrrolidine-2,5-dione ring instead of urea.
  • The acetylphenyl group enhances CNS penetration compared to simpler urea derivatives .

Quinazoline-5-one Derivatives (e.g., Compounds 6–15)

  • Key Features : Hybrid structures combining 1-(4-acetylphenyl) with quinazoline.
  • Activity : Designed as COX-1/2 inhibitors with reduced gastrointestinal toxicity. The acetylphenyl group contributes to molecular bulkiness, selectively blocking COX-2 .

Physicochemical and Pharmacokinetic Comparison

Compound Substituents Molecular Weight (g/mol) Key Activity/Application Evidence Source
1-(4-Acetylphenyl)-3-ethylurea 4-acetylphenyl, ethyl ~222.25 Precursor for heterocyclic synthesis
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea 4-chlorophenyl, 4-pyridinyl ~263.71 Receptor-targeted interactions
Compound 4 (A5) 4-chloro-3-CF₃, 4-hydroxyphenyl ~346.74 Anti-inflammatory/COX inhibition
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea 3-ethylphenyl, 4-fluorophenyl 258.29 Potential CNS activity
1-(4-Acetylphenyl)-pyrrolidine-2,5-dione Acetylphenyl, pyrrolidine-2,5-dione ~314.33 GABA-transaminase inhibition

Key Research Findings

  • Synthetic Utility: this compound serves as a versatile intermediate for pyrazole and thiazole derivatives, with its acetyl group facilitating enaminone formation .
  • Biological Performance :
    • Quinazoline hybrids derived from this scaffold show 10–20% higher COX-2 selectivity compared to traditional NSAIDs .
    • Pyrrolidine-2,5-dione analogs exhibit comparable GABA-transaminase inhibition to vigabatrin, a clinical anti-convulsant .
  • Limitations : Bulky substituents (e.g., trifluoromethyl in Compound 4) may reduce oral absorption despite enhancing target affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Acetylphenyl)-3-ethylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via acetylation of phenyl-substituted precursors followed by nucleophilic substitution. Key steps include:

  • Acetylation : Using acetyl chloride or acetic anhydride under reflux in anhydrous dichloromethane (DCM) .
  • Urea Formation : Reacting 4-acetylaniline with ethyl isocyanate in ethanol at 50–60°C for 6–8 hours.
  • Critical Factors : Temperature control (±2°C) and solvent purity (≥99.9%) are crucial to avoid side products like N-ethylacetamide derivatives. A typical yield of 68–74% is achievable with optimized conditions (see Table 1).

Table 1 : Reaction Optimization for Urea Formation

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Ethanol5066898.5
DCM25124585.2
THF6087297.8

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Single-Crystal XRD : SHELX software (SHELXL/SHELXS) is used for structure refinement. Crystallization in ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.37 Å .
  • Spectroscopy :
  • ¹H/¹³C NMR : Acetyl protons resonate at δ 2.55 ppm (singlet), and urea NH groups appear as broad peaks at δ 6.8–7.1 ppm.
  • FT-IR : Strong C=O stretches at 1679 cm⁻¹ (acetyl) and 1642 cm⁻¹ (urea) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing acetyl group activates the phenyl ring for electrophilic substitution. Computational studies (DFT/B3LYP/6-31G**) reveal:

  • Charge Distribution : The carbonyl oxygen withdraws electron density, creating a partial positive charge on the adjacent carbon (Mulliken charge: +0.32), favoring nucleophilic attack.
  • Transition States : Sodium alkoxides (e.g., NaOEt) facilitate halogen displacement via a bimolecular mechanism (SN2), with an energy barrier of 28.5 kcal/mol .

Q. How does this compound interact with metabolic enzymes, and what assays validate its inhibitory activity?

  • Methodological Answer : The compound inhibits cytochrome P450 (CYP3A4) and acetylcholinesterase (AChE) via competitive binding:

  • CYP3A4 Assay : Incubate with human liver microsomes and NADPH (37°C, pH 7.4). Measure residual activity using midazolam hydroxylation (IC₅₀ = 12.3 μM) .
  • AChE Inhibition : Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) shows 78% inhibition at 50 μM.
  • Docking Studies (AutoDock Vina) : The urea moiety forms hydrogen bonds with Ser203 (CYP3A4) and Trp86 (AChE), with binding energies of −9.2 and −8.7 kcal/mol, respectively .

Q. What contradictions exist in reported biological activities of urea derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12.3 μM vs. 18.7 μM for CYP3A4) arise from:

  • Assay Variability : Microsome source (human vs. rat) and substrate concentration differences.
  • Structural Analogues : Compare with 1-(4-Chlorophenyl)-3-ethylurea (IC₅₀ = 22.1 μM) to isolate acetylphenyl effects. Standardize protocols using WHO guidelines for enzyme assays .

Data-Driven Research Considerations

Q. What computational models predict the solubility and bioavailability of this compound?

  • Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models:

  • Solubility : Predicted logS = −3.1 (poor aqueous solubility) via MarvinSketch (ChemAxon).
  • Bioavailability : SwissADME predicts 56% intestinal absorption (high permeability) but P-glycoprotein substrate liability .

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